molecular formula C20H30ClP B182224 Di(1-adamantyl)chlorophosphine CAS No. 157282-19-4

Di(1-adamantyl)chlorophosphine

Cat. No. B182224
M. Wt: 336.9 g/mol
InChI Key: BVOJCPQWSXCCKU-UHFFFAOYSA-N
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Patent
US07560582B2

Procedure details

An oven-dried, round-bottom flask was charged with magnesium turnings (15.3 g, 0.63 mol) and 1-bromoadamantane (9.0 g, 0.041 mol). The flask was evacuated and backfilled with argon two times. To the reaction vessel 45 mL ether was added and the mixture was gently refluxed for 15 hours, without mechanical stirring. The resulting solution of Grignard reagent was taken up in a syringe, and added very slowly dropwise to a separate flame-dried, two-necked, round-bottom flask equipped with a reflux condenser which had been charged with PCl3 (0.9 mL, 10 mmol) and 15 mL ether which had been cooled to −40° C. During the addition the temperature was monitored and kept below −25° C. The resulting mixture was stirred for 30 minutes at −45° C., then the cooling bath was removed and the reaction mixture was allowed to warm slowly to room temperature. After stirring for an additional 30 minutes at room temperature, the reaction vessel was placed into a heated oil bath (37° C.) and was gently refluxed for 22 hours. The mixture was cooled to room temperature, and the solution was filtered through a cannula filter. The solvent as well as some of the adamantane byproduct was removed in vacuo, without exposing the product to air to afford crude di-1-adamantylchlorophosphine.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.[P:13]([Cl:16])(Cl)Cl>CCOCC>[C:3]12([P:13]([C:3]34[CH2:12][CH:7]5[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]5)[CH2:4]3)[CH2:10]4)[Cl:16])[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
9 g
Type
reactant
Smiles
BrC12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes at −45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
To the reaction vessel 45 mL ether was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was gently refluxed for 15 hours, without mechanical stirring
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The resulting solution of Grignard reagent was taken up in a syringe
ADDITION
Type
ADDITION
Details
added very slowly dropwise to a separate
CUSTOM
Type
CUSTOM
Details
flame-dried
CUSTOM
Type
CUSTOM
Details
two-necked, round-bottom flask equipped with a reflux condenser which
ADDITION
Type
ADDITION
Details
During the addition the temperature
CUSTOM
Type
CUSTOM
Details
kept below −25° C
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
After stirring for an additional 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction vessel was placed into a heated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
(37° C.) and was gently refluxed for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a cannula
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent as well as some of the adamantane byproduct was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)P(Cl)C23CC1CC(CC(C2)C1)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.